5-Bromo-N,N,4-trimethylpyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N,N,4-trimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-6-4-8(11(2)3)10-5-7(6)9/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJQYAMMSIPZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681032 | |

| Record name | 5-Bromo-N,N,4-trimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764651-68-5 | |

| Record name | 5-Bromo-N,N,4-trimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

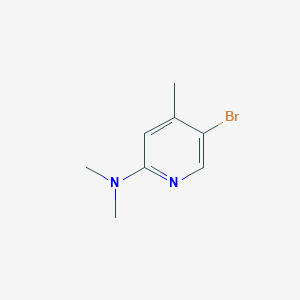

5-Bromo-N,N,4-trimethylpyridin-2-amine chemical structure

An In-depth Technical Guide to the Chemical Structure, Properties, and Synthesis of 5-Bromo-N,N,4-trimethylpyridin-2-amine

Introduction

This compound is a substituted aminopyridine, a class of heterocyclic compounds of significant interest in the fields of medicinal chemistry and materials science. The pyridine scaffold is a privileged structure found in numerous FDA-approved drugs, and its functionalization allows for the fine-tuning of pharmacological and physicochemical properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this specific building block.

The strategic placement of a bromine atom, a methyl group, and a dimethylamino group on the pyridine ring makes this compound a versatile intermediate. The bromine atom, in particular, serves as a crucial synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures from this readily accessible core. Understanding the fundamental characteristics of this molecule is essential for its effective utilization in the synthesis of novel therapeutic agents and functional materials.

Molecular Structure and Identification

Chemical Structure

The molecule consists of a central pyridine ring. At position 2, there is a dimethylamino group (-N(CH₃)₂). At position 4, a methyl group (-CH₃) is attached. At position 5, a bromine atom (-Br) is substituted. This arrangement of substituents dictates the molecule's reactivity and electronic properties.

Caption: Chemical structure of this compound.

Key Identifiers

A summary of the key chemical identifiers for this compound is provided below.

| Identifier | Value | Reference |

| CAS Number | 764651-68-5 | |

| Molecular Formula | C₈H₁₁BrN₂ | |

| Molecular Weight | 215.09 g/mol | |

| Exact Mass | 214.010559 | |

| InChI Key | FEJQYAMMSIPZQS-UHFFFAOYSA-N |

Physicochemical Properties

The predicted and experimental physicochemical properties of this compound are crucial for planning reactions, purification, and formulation.

| Property | Value | Reference |

| Density | 1.4 ± 0.1 g/cm³ | |

| Boiling Point | 286.9 ± 35.0 °C at 760 mmHg | |

| Flash Point | 127.3 ± 25.9 °C | |

| LogP | 3.13 | |

| Physical Form | Solid | |

| Purity (Typical) | 95-97% |

Spectroscopic Characterization: A Self-Validating System

To ensure the identity and purity of this compound, a comprehensive spectroscopic analysis is non-negotiable. The following sections describe the expected spectral signatures that serve to validate the chemical structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple and highly informative.

-

Aromatic Protons: Two singlets are expected for the two protons on the pyridine ring (at C3 and C6 positions).

-

Methyl Protons: A singlet integrating to three protons will correspond to the C4-methyl group.

-

Dimethylamino Protons: A singlet integrating to six protons will correspond to the two equivalent methyl groups of the N,N-dimethylamino substituent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should show eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbons attached to the bromine and nitrogen atoms will be significantly influenced in their chemical shifts.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.

-

Molecular Ion Peak: The key feature will be the presence of a pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with an approximate 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom.

-

Exact Mass: The measured exact mass should correspond to the calculated value of 214.010559.

Synthesis and Purification

Synthetic Strategy

The most direct and logical synthesis of this compound involves the electrophilic bromination of its precursor, N,N,4-trimethylpyridin-2-amine. The pyridine ring is activated towards electrophilic substitution by the electron-donating amino and methyl groups. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation as it is a solid that is easier to handle than liquid bromine and often provides higher regioselectivity with fewer by-products. The reaction is typically performed in an aprotic solvent like DMF at controlled temperatures to prevent over-bromination.

Caption: General workflow for the synthesis and validation of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of activated pyridine rings.

-

Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N,N,4-trimethylpyridin-2-amine (1.0 eq). Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction and to enhance regioselectivity.

-

Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once complete, pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with water to remove DMF and succinimide by-product, followed by a cold, non-polar solvent (e.g., hexanes) to remove non-polar impurities.

-

Purification: Purify the crude solid using column chromatography on silica gel, typically with an ethyl acetate/hexanes gradient, to yield the pure product.

Purification and Validation

The final product's identity and purity must be rigorously confirmed using the spectroscopic techniques detailed in Section 4.0. This step is essential to ensure that any downstream applications are based on a well-characterized and reliable starting material.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structure is highly analogous to other brominated pyridine derivatives that are invaluable in medicinal chemistry.

-

Cross-Coupling Reactions: The bromine atom at the 5-position is ideally situated for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation). These reactions are foundational for building molecular complexity and are widely used in drug discovery campaigns.

-

Kinase Inhibitor Synthesis: The aminopyridine core is a well-known scaffold for developing kinase inhibitors, which often bind to the ATP-binding site of the enzyme. By using the bromine as a synthetic handle, diverse aryl, heteroaryl, or amine groups can be introduced to target the specific pockets of various kinases, which are critical targets in oncology and inflammatory diseases.

Safety and Handling

Based on data for structurally similar compounds, this compound should be handled with care. The compound is designated with the "Warning" signal word.

-

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere.

-

References

Sources

- 1. 5-Bromo-N,N,4-trimethyl-2-pyridinamine | CAS#:764651-68-5 | Chemsrc [chemsrc.com]

- 2. 5-BROMO-N-METHYLPYRIDIN-2-AMINE | 84539-30-0 [m.chemicalbook.com]

- 3. 5-bromo-N,N-dimethylpyridin-2-amine | C7H9BrN2 | CID 3803041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromo-N,N,4-trimethylpyridin-2-amine (CAS 764651-68-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-N,N,4-trimethylpyridin-2-amine, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of peer-reviewed literature on this specific compound, this document synthesizes information from chemical supplier data and established principles of pyridine chemistry to offer predictive insights into its properties, synthesis, and potential applications.

Molecular Overview and Physicochemical Properties

This compound is an organic compound featuring a pyridine ring scaffold. This core structure is functionalized with a bromine atom at the 5-position, a dimethylamino group at the 2-position, and a methyl group at the 4-position.[1] These substituents significantly influence the electronic properties and reactivity of the pyridine ring, making it a potentially valuable building block in organic synthesis. The presence of the bromine atom provides a handle for cross-coupling reactions, while the dimethylamino group acts as a strong electron-donating group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 764651-68-5 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₈H₁₁BrN₂ | [1][4][5][8] |

| Molecular Weight | 215.09 g/mol | [8][9] |

| Boiling Point | 286.9 ± 35.0 °C at 760 mmHg | [3][9] |

| Density | 1.404 g/cm³ | [3][9] |

| Flash Point | 127.3 ± 25.9 °C | [3][9] |

| Appearance | Solid (predicted) | [1][6] |

| Solubility | Expected to have moderate solubility in polar organic solvents. | [1] |

| InChI Key | FEJQYAMMSIPZQS-UHFFFAOYSA-N | [6] |

| SMILES | Cc1cc(ncc1Br)N(C)C | [1] |

Proposed Synthesis

The 2-dimethylamino group is a strongly activating, ortho-, para-directing group. The 4-methyl group is also an activating group. Therefore, electrophilic substitution on the N,N,4-trimethylpyridin-2-amine precursor would be directed to the 3- and 5-positions. Due to steric hindrance from the adjacent methyl group and the dimethylamino group, bromination is expected to occur preferentially at the 5-position.

Proposed Synthetic Workflow:

Sources

- 1. CAS 764651-68-5: 5-bromo-N,N,4-trimethyl-pyridin-2-amine [cymitquimica.com]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound CAS#: 764651-68-5 [m.chemicalbook.com]

- 4. This compound | 764651-68-5 [sigmaaldrich.com]

- 5. sinfoochem.com [sinfoochem.com]

- 6. This compound | 764651-68-5 [sigmaaldrich.com]

- 7. This compound | 764651-68-5 [sigmaaldrich.com]

- 8. This compound;764651-68-5 [abichem.com]

- 9. 5-Bromo-N,N,4-trimethyl-2-pyridinamine | CAS#:764651-68-5 | Chemsrc [chemsrc.com]

Synthesis of 5-Bromo-N,N,4-trimethylpyridin-2-amine

An In-Depth Technical Guide to the

This guide provides a comprehensive, technically detailed framework for the synthesis of 5-Bromo-N,N,4-trimethylpyridin-2-amine, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a halogenated and functionalized pyridine, this molecule serves as a versatile building block for further chemical modifications, particularly in cross-coupling reactions. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering not just a protocol, but a causal explanation for the chosen synthetic strategy and experimental parameters.

Introduction and Strategic Overview

The synthesis of multi-substituted pyridines is a cornerstone of modern organic and medicinal chemistry. The target molecule, this compound, incorporates several key features: a pyridine core, a strongly activating N,N-dimethylamino group at the 2-position, a methyl group at the 4-position, and a bromine atom at the 5-position. The bromine atom is a particularly valuable functional handle for subsequent modifications via transition-metal-catalyzed cross-coupling reactions.

A logical and efficient synthetic approach to this target molecule involves a two-step sequence starting from the commercially available 2-amino-4-methylpyridine:

-

Exhaustive N-methylation of the primary amino group of 2-amino-4-methylpyridine to form the intermediate, N,N,4-trimethylpyridin-2-amine.

-

Regioselective electrophilic bromination of the electron-rich pyridine ring at the 5-position to yield the final product.

This strategy is predicated on the robust and well-established nature of both the Eschweiler-Clarke reaction for N-methylation and electrophilic aromatic substitution on activated pyridine rings.

Part 1: Synthesis of the Precursor: N,N,4-Trimethylpyridin-2-amine via Eschweiler-Clarke Reaction

Mechanistic Rationale

The conversion of the primary amine in 2-amino-4-methylpyridine to a tertiary dimethylamine is most effectively achieved using the Eschweiler-Clarke reaction. This classical method utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] Its primary advantage is the prevention of over-alkylation to form a quaternary ammonium salt, as the tertiary amine cannot form the necessary iminium ion intermediate for further reaction.[2][3]

The reaction proceeds through the following key steps:

-

Nucleophilic attack of the primary amine onto formaldehyde to form a hemiaminal.

-

Dehydration of the hemiaminal to form a reactive iminium ion.

-

Hydride transfer from a formate ion (derived from formic acid) to the iminium ion, yielding the N-methylated secondary amine and carbon dioxide.

-

The process repeats, with the newly formed secondary amine reacting with a second equivalent of formaldehyde to form a new iminium ion, which is subsequently reduced to the final tertiary amine.

The pyridine nitrogen is significantly less basic than the exocyclic primary amine and will be protonated under the acidic reaction conditions. This protonation deactivates the pyridine ring towards methylation, ensuring selective reaction at the desired amino group.

Experimental Protocol: N,N-Dimethylation

Reagents:

-

2-Amino-4-methylpyridine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-methylpyridine (1.0 eq).

-

Add formic acid (3.0 eq) to the flask, followed by the slow addition of aqueous formaldehyde solution (3.0 eq).

-

Heat the reaction mixture to reflux (typically 90-100 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully basify by the slow addition of 5 M NaOH solution until the pH is >10. Ensure this is done in an ice bath to control the exothermic neutralization.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N,N,4-trimethylpyridin-2-amine. The product can be purified further by vacuum distillation or column chromatography if necessary.

Part 2: Regioselective Bromination to Yield this compound

Mechanistic Rationale

The bromination of the synthesized N,N,4-trimethylpyridin-2-amine is an electrophilic aromatic substitution reaction. The N,N-dimethylamino group at the 2-position is a powerful activating group, strongly directing electrophilic attack to the ortho and para positions.[4] In this case, the para position (C5) is sterically accessible and electronically favored. The methyl group at C4 also provides weak activation.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[4][5][6] It serves as a source of electrophilic bromine (Br⁺) and offers milder reaction conditions compared to using elemental bromine, which can lead to over-bromination and the formation of byproducts. The reaction is typically carried out in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

The regioselectivity is dictated by the directing effect of the N,N-dimethylamino group, which stabilizes the cationic intermediate (Wheland intermediate) formed during the electrophilic attack at the 5-position through resonance.

Experimental Protocol: Bromination

Reagents:

-

N,N,4-trimethylpyridin-2-amine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Acetonitrile

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve N,N,4-trimethylpyridin-2-amine (1.0 eq) in anhydrous DMF.

-

Cool the solution in an ice bath to 0 °C.

-

In a separate flask, prepare a solution of NBS (1.0-1.1 eq) in anhydrous DMF.

-

Add the NBS solution dropwise to the cooled solution of the amine over 30-60 minutes, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into a beaker containing ice water. This will cause the product to precipitate as a solid.

-

Collect the solid by vacuum filtration using a Buchner funnel and wash it thoroughly with cold deionized water.

-

Dry the collected solid.

-

For further purification, wash the dried solid with cold acetonitrile to remove any remaining impurities.

-

Filter the solid again and dry it under vacuum to obtain the final product, this compound.

Data Presentation

| Parameter | N,N-Dimethylation | Bromination |

| Starting Material | 2-Amino-4-methylpyridine | N,N,4-Trimethylpyridin-2-amine |

| Key Reagent | Formaldehyde, Formic Acid | N-Bromosuccinimide (NBS) |

| Solvent | None (Formic Acid acts as solvent) | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 90-100 °C (Reflux) | 0 °C to Room Temperature |

| Reaction Time | 4-8 hours | 8-12 hours |

| Work-up | Basification, Extraction | Precipitation in water |

| Expected Product | N,N,4-Trimethylpyridin-2-amine | This compound |

Visualization of Synthetic Workflow

Caption: A two-step synthesis of the target compound.

Conclusion

The described two-step synthetic route provides a reliable and efficient method for the preparation of this compound. The selection of the Eschweiler-Clarke reaction for the initial N,N-dimethylation ensures high yield and avoids common side reactions. Subsequent regioselective bromination with NBS leverages the strong directing effect of the N,N-dimethylamino group to install the bromine atom at the desired 5-position. This guide provides the necessary detail for researchers to successfully synthesize this valuable chemical intermediate for further elaboration in drug discovery and materials science programs.

References

-

Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880-882. [Link]

-

Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55 (11), 4571–4587. [Link]

-

Moore, M. L. The Leuckart Reaction. Org. React.1949 , 5, 301-330. [Link]

-

Kürti, L., Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press, 2005 . [Link]

-

Pine, S. H.; Sanchez, B. L. Formic acid-formaldehyde methylation of amines. J. Org. Chem.1971 , 36 (6), 829-832. [Link]

-

Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed. Wiley, 2013 . [Link]

-

Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed. Springer, 2007 . [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

Ziegler, K.; Späth, A.; et al. Die Halogenierung ungesättigter Substanzen in der Allylstellung. Ann. Chem.1942 , 551 (1), 80–119. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Species differences in the metabolic C- and N-oxidation , and N-methylation of [14C]pyridine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: Core Molecular Profile and Structural Elucidation

An In-depth Technical Guide to 5-Bromo-N,N,4-trimethylpyridin-2-amine: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a substituted aminopyridine derivative of significant interest to researchers in medicinal chemistry and drug development. We will delve into its physicochemical properties, plausible synthetic routes, and its strategic application as a versatile building block, particularly in the synthesis of kinase inhibitors. This document is intended for professionals who require a deep, practical understanding of this compound's chemistry and utility.

This compound (CAS No: 764651-68-5) is a halogenated pyridine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a bromine atom, an activating dimethylamino group, and a methyl group provides a unique combination of reactivity and structural features for chemical diversification.[1]

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These values are critical for planning reactions, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 764651-68-5 | [2] |

| Molecular Formula | C₈H₁₁BrN₂ | [2] |

| Molecular Weight | 215.09 g/mol | [2] |

| Exact Mass | 214.010559 Da | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Boiling Point | 286.9 ± 35.0 °C at 760 mmHg | [2] |

| Flash Point | 127.3 ± 25.9 °C | [2] |

| LogP | 3.13 | [2] |

| Physical Form | Solid | [3] |

Molecular Structure and Inherent Reactivity

The structure of this compound is key to its utility. The electron-donating dimethylamino and methyl groups activate the pyridine ring, influencing its reactivity in electrophilic substitution, while the bromine atom at the C5 position serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.

Caption: Molecular structure of this compound.

Anticipated Spectroscopic Signature

Structural confirmation relies on a combination of spectroscopic techniques. While specific data for this exact molecule is not publicly cataloged, we can predict its signature based on its functional groups and data from analogous compounds.[4]

-

¹H NMR: The spectrum should reveal two distinct singlets in the aromatic region for the two pyridine protons. The methyl group on the ring will appear as a singlet, and the two N-methyl groups of the dimethylamino moiety will likely appear as a single singlet due to free rotation.

-

¹³C NMR: The spectrum will show eight distinct carbon signals corresponding to the five pyridine ring carbons, the ring-attached methyl carbon, and the two N-methyl carbons.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the definitive signature of a monobrominated compound.

-

FT-IR Spectroscopy: The infrared spectrum will display characteristic C-H stretching vibrations from the aromatic and methyl groups, C=C and C=N stretching from the pyridine ring, and a C-Br stretching vibration at lower wavenumbers.[4]

Part 2: Synthesis and Purification

The synthesis of this compound typically involves the selective bromination of its non-halogenated precursor, N,N,4-trimethylpyridin-2-amine.[2] The presence of the strongly activating -N(CH₃)₂ group directs electrophilic substitution primarily to the C3 and C5 positions. Steric hindrance from the C4-methyl group favors substitution at the C5 position.

Synthetic Workflow Overview

The logical flow from precursor to the final, purified product involves a single chemical transformation followed by a standard workup and purification sequence.

Caption: General workflow for the synthesis and purification.

Exemplary Synthetic Protocol: Electrophilic Bromination

This protocol is a representative method based on standard laboratory procedures for the bromination of activated pyridines.

Materials:

-

N,N,4-trimethylpyridin-2-amine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (CH₃CN) or Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: Dissolve N,N,4-trimethylpyridin-2-amine in the chosen solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Expert Insight: Acetonitrile is often a good solvent choice as it is polar enough to dissolve the starting material and the NBS, and is relatively inert to the reaction conditions. Cooling to 0 °C helps control the reaction rate and minimize potential side reactions.

-

-

Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Causality: NBS is used as a source of electrophilic bromine (Br⁺). It is a crystalline solid that is easier and safer to handle than liquid bromine. Adding it slowly prevents a rapid exotherm.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup & Extraction:

-

Quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining NBS or bromine.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove any acidic byproducts like succinimide), water, and brine.

-

Trustworthiness: This multi-step washing procedure is a self-validating system to ensure the removal of impurities, leading to a cleaner crude product and simplifying the final purification.

-

-

Purification: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-30% ethyl acetate in hexanes).

-

Characterization: Combine the pure fractions, remove the solvent in vacuo, and confirm the structure and purity of the resulting solid using NMR and MS analysis.

Part 3: Strategic Applications in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate. The bromine atom is a synthetic handle for introducing molecular complexity through cross-coupling reactions.

Core Scaffold for Kinase Inhibitors

The aminopyridine motif is a well-established "hinge-binding" scaffold in a multitude of kinase inhibitors.[1] This structural element can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for anchoring inhibitors in the ATP-binding pocket. By using this compound, medicinal chemists can perform coupling reactions at the C5 position to append various recognition elements that target other regions of the ATP pocket, thereby building potency and selectivity.

Exemplary Application: Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds. It is widely used in drug discovery to couple aryl halides (like our title compound) with arylboronic acids.[5]

Caption: Logical workflow for a Suzuki cross-coupling reaction.

Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol outlines a general procedure for coupling the title compound with a generic arylboronic acid.[5]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

Inert Atmosphere: To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen) three times.

-

Expert Insight: This degassing step is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. This protocol step ensures the integrity and activity of the catalyst.

-

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.

-

Causality: A mixture of an organic solvent (dioxane) and water is used to dissolve both the organic-soluble reactants and the inorganic base, creating a homogenous or effectively biphasic system where the reaction can proceed efficiently.

-

-

Heating and Monitoring: Heat the reaction mixture to 85-100 °C with vigorous stirring for several hours (e.g., 4-18 h). Monitor the reaction by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the product via flash column chromatography as described previously.

Part 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound must be consulted, data from analogous brominated pyridines and pyrimidines can inform a robust safety protocol.[6][7][8][9] The compound is marked with a "Warning" signal word by suppliers.[3]

GHS Hazard Identification (Based on Analogs)

| Hazard Class | Statement | GHS Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| STOT, Single Exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Disclaimer: This information is based on structurally similar compounds and should be used for preliminary planning only. Always refer to the vendor-specific SDS.

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.[8][9]

-

Engineering Controls: Handle the solid and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3][6]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7][8] For eye contact, rinse cautiously with water for several minutes.[7][8] If inhaled, move to fresh air.[8] In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[7]

Conclusion

This compound is a high-value chemical intermediate with a well-defined profile for applications in advanced organic synthesis. Its structural features, particularly the synthetically versatile bromine atom, make it an ideal starting point for constructing complex molecular architectures. For researchers and professionals in drug discovery, this compound represents a key building block for accessing novel chemical space, especially in the development of targeted therapeutics like kinase inhibitors. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential.

References

- SINFOO. This compound.

- Chemsrc. 5-Bromo-N,N,4-trimethyl-2-pyridinamine | CAS#:764651-68-5.

- PubChem. 5-bromo-N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information.

- TCI AMERICA. Safety Data Sheet: 2-Bromo-5-methylpyridine.

- Fisher Scientific. Safety Data Sheet: 5-Bromo-2,4(1H,3H)-pyrimidinedione.

- Thermo Fisher Scientific. Safety Data Sheet: 5-Bromopyrimidine.

- ECHEMI. 5-Bromo-6-methyl-2-pyridinamine SDS, 42753-71-9 Safety Data Sheets.

- Jubilant Ingrevia. Safety Data Sheet: N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine.

-

Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

- Benchchem. Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.

- Benchchem. Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide.

- Sigma-Aldrich. This compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Bromo-N,N,4-trimethyl-2-pyridinamine | CAS#:764651-68-5 | Chemsrc [chemsrc.com]

- 3. This compound | 764651-68-5 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.com [fishersci.com]

A Methodological and Predictive Guide to the Spectroscopic Characterization of 5-Bromo-N,N,4-trimethylpyridin-2-amine

An In-depth Technical Guide

Abstract

This technical guide presents a comprehensive methodological framework for the spectroscopic characterization of 5-Bromo-N,N,4-trimethylpyridin-2-amine (CAS No. 764651-68-5).[1][2] As a substituted pyridine, this compound represents a class of heterocyclic structures pivotal to the development of novel therapeutic agents and functional materials. Due to the limited availability of public experimental spectral data for this specific molecule, this document serves as a predictive and procedural whitepaper. It is designed to guide researchers, chemists, and drug development professionals in the acquisition, interpretation, and validation of its structural identity. By leveraging data from close structural analogs and established spectroscopic principles, we provide robust predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, coupled with detailed, field-proven experimental protocols.

Introduction and Molecular Structure

This compound is a halogenated aminopyridine derivative. Its structure incorporates a pyridine core, a versatile scaffold in medicinal chemistry, functionalized with a bromine atom, a methyl group, and a dimethylamino group. This combination of electron-donating and withdrawing groups creates a unique electronic and structural profile that is critical to understand for synthesis validation, quality control, and further reaction planning.

Accurate structural confirmation is the bedrock of chemical research. The workflow described herein is designed as a self-validating system, where data from orthogonal analytical techniques—NMR, MS, and IR—are integrated to provide an unambiguous structural assignment.

Molecular Structure and Numbering Scheme

The logical first step in any analytical endeavor is to understand the molecule's connectivity. The structure below is numbered to facilitate consistent spectral assignments throughout this guide.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental formula of a compound. For a molecule like this, which contains nitrogen, Electrospray Ionization (ESI) is the preferred method as the basic nitrogen atoms are readily protonated.

Predicted High-Resolution Mass Spectrum (HRMS)

The molecular formula is C₈H₁₁BrN₂. [1][2]A key predictive feature arises from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This will result in a characteristic pair of molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) of almost equal intensity, separated by approximately 2 m/z units. This isotopic signature is a powerful diagnostic tool.

| Ion | Predicted Exact Mass (m/z) | Isotope | Comments |

| [M+H]⁺ | 215.0182 | ⁷⁹Br | Calculated for C₈H₁₂⁷⁹BrN₂⁺ |

| [M+H]⁺ | 217.0161 | ⁸¹Br | Calculated for C₈H₁₂⁸¹BrN₂⁺ |

Experimental Protocol: ESI-MS Analysis

Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass spectrometer is required for high-resolution data.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the ESI source in positive ion mode. Optimize capillary voltage and source temperature to achieve a stable signal.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the mass accuracy is calibrated to <5 ppm.

-

Analysis: Identify the [M+H]⁺ isotopic cluster and confirm that the measured exact mass matches the calculated value within the instrument's tolerance.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, Attenuated Total Reflectance (ATR) is the most convenient sampling technique as it requires no sample preparation.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl Groups) |

| 1600 - 1570 | C=N Stretch | Pyridine Ring |

| 1550 - 1450 | C=C Stretch | Pyridine Ring |

| 1380 - 1350 | C-N Stretch | Aryl-N (Dimethylamino) |

| 1100 - 1000 | C-Br Stretch | Aryl Bromide |

Experimental Protocol: ATR-IR Analysis

-

Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Integrated Structural Validation Workflow

No single technique is sufficient for unambiguous structure proof. The true power of spectroscopic analysis lies in the integration of orthogonal data sets. The following workflow illustrates the logic of a comprehensive structural validation.

Caption: Integrated workflow for unambiguous structural confirmation.

Conclusion

This guide provides a detailed predictive and methodological framework for the complete spectroscopic characterization of this compound. By following the outlined protocols for NMR, MS, and IR analysis, researchers can confidently acquire high-quality data. The predicted spectral values contained herein serve as a reliable reference for interpreting experimental results, enabling unambiguous confirmation of the compound's identity and purity. This systematic approach is fundamental to ensuring the integrity and reproducibility of research in chemical synthesis and drug discovery.

References

-

PubChem. 5-bromo-4-methyl-N-tritylpyridin-2-amine. National Center for Biotechnology Information.

-

PubChem. 5-Bromo-4-methylpyrimidin-2-amine. National Center for Biotechnology Information.

-

PubChem. 5-bromo-N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information.

-

PubChem. 5-bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine. National Center for Biotechnology Information.

-

PubChem. 2-Amino-5-bromo-4-methylpyridine. National Center for Biotechnology Information.

-

ChemicalBook. 5-BROMO-2-METHYLPYRIDIN-3-AMINE(914358-73-9) 1H NMR spectrum.

-

National Center for Biotechnology Information. 5-Bromo-N-methylpyrimidin-2-amine. PubMed Central.

-

Chemsrc. 5-Bromo-N,N,4-trimethyl-2-pyridinamine.

-

PubChem. N-(5-Bromo-4-methyl-2-pyridinyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine. National Center for Biotechnology Information.

-

PubChemLite. 5-bromo-n,n,4,6-tetramethylpyridin-2-amine.

-

ChemicalBook. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum.

-

Sigma-Aldrich. This compound.

-

SpectraBase. 5-Bromo-4-methyl-2-pyridinamine.

-

SpectraBase. 5-Bromo-4-methyl-2-pyridinamine - ATR-IR Spectrum.

-

ABI Chem. This compound.

-

Benchchem. Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide.

-

PubChem. 5-bromo-4-methyl-N-piperidin-4-ylpyridin-2-amine. National Center for Biotechnology Information.

-

PubMed. 5-Bromo-N-methyl-pyrimidin-2-amine.

-

Oregon State University. 13C NMR Chemical Shifts.

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

-

ChemicalBook. 2-Amino-3-bromo-5-methylpyridine(17282-00-7) 1H NMR spectrum.

Sources

1H NMR spectrum of 5-Bromo-N,N,4-trimethylpyridin-2-amine

An In-Depth Technical Guide to the 1H NMR Spectrum of 5-Bromo-N,N,4-trimethylpyridin-2-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound (CAS 764651-68-5).[1] Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple spectral depiction. It establishes a framework for predicting, acquiring, and interpreting the spectrum based on first principles of molecular structure and magnetic resonance theory. We will dissect the influence of the pyridine core and its diverse substituents—bromo, dimethylamino, and methyl groups—on proton chemical shifts, integration, and spin-spin coupling. This guide also includes a field-proven experimental protocol for acquiring high-quality data and a logical workflow for unambiguous structural verification, underscoring the indispensable role of NMR spectroscopy in modern chemical analysis.

Molecular Structure and Proton Environments

The structural elucidation of a molecule via 1H NMR begins with a thorough understanding of its constituent proton environments. The structure of this compound possesses a low degree of symmetry, resulting in chemically distinct signals for each unique proton group.

The molecule contains four unique proton environments:

-

Aromatic Proton at C3 (H-3): An isolated proton on the pyridine ring.

-

Aromatic Proton at C6 (H-6): A second isolated proton on the pyridine ring.

-

Methyl Protons at C4 (4-CH3): A methyl group attached directly to the pyridine ring.

-

Dimethylamino Protons at C2 (N(CH3)2): Two methyl groups attached to the exocyclic nitrogen atom.

The chemical environment of each proton is heavily influenced by the electronic effects of the neighboring substituents, which dictate their respective chemical shifts (δ).

Diagram 2: Recommended workflow for 1H NMR data acquisition and analysis.

Data Interpretation and Structural Confirmation

Processing the Spectrum

-

Fourier Transform (FT): The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.

-

Phasing: Manually or automatically adjust the phase so that all peaks are in the positive absorption mode with a flat baseline.

-

Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Define the integral for each of the four singlets. Normalize the integrals to a known value (e.g., set one of the 1H signals to 1.0) to verify the proton count for all signals.

Correlating Data with Prediction

The processed spectrum should show four singlets. By comparing their chemical shifts and integrals to the predicted values in Table 1, a confident assignment can be made. The downfield singlet near 8 ppm will be H-6, the upfield aromatic singlet near 6.4 ppm will be H-3, the 6H singlet near 3.1 ppm will be the N(CH3)2 group, and the 3H singlet near 2.3 ppm will be the 4-CH3 group. This perfect match between prediction and empirical data provides unambiguous confirmation of the chemical structure.

For molecules with more complex or ambiguous 1D spectra, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively. [2]However, for this compound, the 1D 1H NMR spectrum is sufficiently informative for complete structural verification.

Conclusion

The is a clear illustration of how fundamental principles of chemical structure and substituent effects govern spectroscopic outcomes. The spectrum is predicted to be simple and highly diagnostic, characterized by four distinct singlets with an integration ratio of 1:1:6:3. The significant chemical shift difference between the two aromatic protons, H-3 and H-6, is a direct consequence of the powerful electronic influences of the dimethylamino, methyl, and bromo substituents on the pyridine ring. By following the detailed experimental protocol provided, researchers can reliably acquire a high-quality spectrum to confirm the identity and purity of this compound, reinforcing the role of NMR as a cornerstone of chemical characterization in research and industry.

References

- Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of spin-spin coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321-425. (Note: General reference for NMR principles).

-

He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6(49), 43605-43609. Available from: [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Available from: [Link]

-

Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]

-

OpenOChem Learn. (n.d.). Interpreting 1H NMR. Available from: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c).... Available from: [Link]

-

Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 633-643. Available from: [Link]

-

Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. Available from: [Link]

-

PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. Available from: [Link]

-

Chemsrc. (n.d.). 5-Bromo-N,N,4-trimethyl-2-pyridinamine. Available from: [Link]

-

University of Wisconsin, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. Available from: [Link]

-

Silva, A. M. S., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(5), 396-444. Available from: [Link]

-

Modgraph Consultants Ltd. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]

-

PubChem. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine. Available from: [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. Available from: [Link]

-

National Institutes of Health. (2012). 5-Bromo-N-methylpyrimidin-2-amine. Available from: [Link]

-

SpectraBase. (n.d.). 2-Pyridinamine - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available from: [Link]

Sources

13C NMR analysis of 5-Bromo-N,N,4-trimethylpyridin-2-amine

An In-Depth Technical Guide to the ¹³C NMR Analysis of 5-Bromo-N,N,4-trimethylpyridin-2-amine

Abstract

The unequivocal structural elucidation of complex organic molecules is a cornerstone of modern chemical research and drug development. For substituted heteroaromatic compounds such as this compound, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in conjunction with two-dimensional techniques, provides an indispensable tool for unambiguous characterization. This guide offers a comprehensive, in-depth analysis of the ¹³C NMR spectrum of this target molecule. We will delve into the theoretical prediction of chemical shifts based on substituent effects, outline a robust experimental protocol for data acquisition, and demonstrate how advanced 2D NMR experiments like DEPT, HSQC, and HMBC are leveraged for complete spectral assignment. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of NMR-based structural analysis.

Introduction: The Structural Challenge

This compound is a polysubstituted pyridine derivative. The pyridine ring is a common scaffold in pharmaceuticals and agrochemicals, and the specific arrangement of its substituents—a bromine atom, a methyl group, and a dimethylamino group—critically dictates its chemical properties and biological activity. While 1D ¹H NMR provides initial information, the lack of proton signals for the five non-protonated carbons (C2, C4, C5, and the two N-methyl carbons) and potential signal overlap in the aromatic region necessitate the use of ¹³C NMR for a complete structural map.

This guide will systematically deconstruct the ¹³C NMR analysis of this molecule, providing not just a protocol, but the scientific rationale behind each step, ensuring a self-validating and trustworthy structural assignment.

Caption: Molecular structure and numbering of this compound.

Theoretical Analysis and Chemical Shift Prediction

Before any experiment, a theoretical prediction of the ¹³C NMR spectrum provides a powerful roadmap for interpretation. This is achieved by starting with the known chemical shifts of the parent heterocycle, pyridine, and applying corrections based on the electronic effects of each substituent. The semiempirical methods used for predicting ¹³C NMR chemical shifts are well-established for their utility in assigning complex spectra[1].

The base chemical shifts for pyridine in CDCl₃ are approximately δ 150 (C2/C6), δ 124 (C3/C5), and δ 136 (C4) ppm[2][3]. The influence of each substituent is as follows:

-

2-N(CH₃)₂ Group (Dimethylamino): This is a very strong electron-donating group (EDG) through resonance. It will cause a significant upfield shift (to lower ppm) for the para-carbon (C5) and the ortho-carbon (C3). The ipso-carbon (C2) to which it is attached will be shifted downfield.

-

4-CH₃ Group (Methyl): A weak electron-donating group through induction. It will cause a modest downfield shift at the ipso-carbon (C4) and a small upfield shift at the ortho-carbons (C3, C5).

-

5-Br Group (Bromo): This substituent has a dual effect. It is electron-withdrawing inductively, which deshields (shifts downfield) nearby carbons. However, it also exhibits a "heavy atom effect," where the large electron cloud of the bromine atom causes a significant upfield shift for the directly attached ipso-carbon (C5)[4]. This latter effect is often dominant for the ipso-carbon.

By combining these effects, we can predict the approximate chemical shifts for each carbon in the pyridine ring and the attached methyl groups.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hybridization | Predicted δ (ppm) | Rationale for Prediction |

| C2 | sp² (Quaternary) | 158 - 162 | Strong downfield shift from attached electronegative N and N(CH₃)₂ group. |

| C3 | sp² (CH) | 105 - 110 | Strong upfield shift due to ortho N(CH₃)₂ and ortho CH₃. |

| C4 | sp² (Quaternary) | 145 - 150 | Downfield shift from attached CH₃ and being para to the ring Nitrogen. |

| C5 | sp² (Quaternary) | 95 - 100 | Significant upfield shift from the heavy atom effect of Br, overriding other effects. |

| C6 | sp² (CH) | 147 - 151 | Downfield shift due to proximity to the ring Nitrogen. |

| 4-CH₃ | sp³ | 18 - 22 | Typical range for a methyl group on an aromatic ring. |

| N(CH₃)₂ | sp³ | 40 - 45 | Typical range for N,N-dimethylamino carbons. |

Note: These are estimated values. Actual experimental values can vary based on solvent and concentration.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, unambiguous ¹³C NMR spectrum requires careful sample preparation and the selection of appropriate acquisition parameters. The workflow described below is designed to be a self-validating system, where data from one experiment is used to confirm the results of another.

Sample Preparation

-

Analyte Mass: For a standard 5 mm NMR tube, dissolve 50-100 mg of this compound. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope[5].

-

Solvent Selection: Use approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined solvent peak at ~77.16 ppm, which serves as a convenient chemical shift reference[6].

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. TMS is defined as 0.00 ppm. However, referencing to the known solvent peak is often sufficient for routine structural confirmation[5].

-

Dissolution and Filtration: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions and poor spectral resolution[5].

Data Acquisition: 1D and 2D Experiments

The following sequence of experiments provides a comprehensive dataset for structural elucidation. Modern NMR spectrometers can automate much of this process[7].

Caption: A logical workflow moving from basic 1D to advanced 2D NMR experiments.

A. Standard ¹³C {¹H} Spectrum:

-

Purpose: To detect all carbon atoms in the molecule.

-

Key Parameters:

-

Pulse Program: A standard pulse-acquire sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Relaxation Delay (d1): Set to 2-5 seconds. Quaternary carbons often have longer relaxation times, and a sufficient delay is crucial to ensure they are properly observed and to obtain semi-reliable integrations[7].

-

Number of Scans (ns): 1024 to 4096 scans, depending on sample concentration. This is necessary to achieve an adequate signal-to-noise ratio.

-

B. DEPT (Distortionless Enhancement by Polarization Transfer):

-

Purpose: To determine the number of protons attached to each carbon. This is a critical step for distinguishing between CH₃, CH₂, CH, and quaternary (C) carbons[8][9][10].

-

Experiments:

-

DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

-

DEPT-90: Only CH signals appear as positive peaks.

-

-

Interpretation: By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, one can unambiguously identify each type of carbon. For our target molecule, we expect two positive CH peaks (C3, C6) in both DEPT experiments and three positive CH₃ peaks (4-CH₃, N(CH₃)₂) in the DEPT-135 spectrum. The three quaternary carbons (C2, C4, C5) will be absent from all DEPT spectra.

C. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify which proton is directly attached to which carbon atom. The spectrum shows a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other, with a correlation peak appearing for each C-H bond[11][12].

-

Value: This experiment provides definitive one-bond connectivity. For our molecule, it will show correlations between the H3 proton and C3, the H6 proton and C6, the 4-CH₃ protons and the 4-CH₃ carbon, and the N(CH₃)₂ protons and their corresponding carbons. This is far more reliable than relying on chemical shift predictions alone[13].

D. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). Direct one-bond correlations are suppressed[11][12].

-

Value: This is arguably the most powerful experiment for elucidating the complete carbon skeleton. It is essential for assigning the quaternary carbons, which have no attached protons and are therefore invisible in HSQC. It confirms the placement of substituents around the pyridine ring[14].

Data Interpretation and Structural Confirmation

By integrating the data from all experiments, we can confidently assign every peak.

-

Identify Carbon Types: Use the DEPT spectra to categorize the peaks from the 1D ¹³C spectrum into C, CH, and CH₃ groups.

-

Assign Protonated Carbons: Use the HSQC spectrum to link the proton signals to their directly attached carbons. For instance, the aromatic proton with a chemical shift around δ 8.0 ppm will correlate to the carbon at ~149 ppm (C6).

-

Assign Quaternary Carbons and Confirm Structure with HMBC: This is the final and most critical step. Key expected HMBC correlations are visualized below.

Caption: Visualization of crucial 2- and 3-bond HMBC correlations for assigning quaternary carbons.

-

Assigning C4 and C5: The protons of the 4-methyl group are invaluable. They will show a strong two-bond correlation (²J) to C4 and three-bond correlations (³J) to C3 and C5. This definitively places the bromine atom at position 5.

-

Assigning C2: The protons of the N,N-dimethylamino group will show a two-bond correlation (²J) to C2. Additionally, the H3 proton will show a two-bond correlation to C2, and the H6 proton will show a three-bond correlation to C2.

-

Final Confirmation: The entire network of correlations (COSY for H-H, HSQC for C-H one-bond, and HMBC for C-H long-range) must be internally consistent, leaving no doubt as to the final structure.

Conclusion

The ¹³C NMR analysis of this compound is a clear illustration of how modern spectroscopic strategies provide definitive and trustworthy structural evidence. A simple 1D ¹³C spectrum, while informative, is insufficient for an unambiguous assignment of this polysubstituted heterocycle. By employing a logical workflow that incorporates DEPT for determining carbon multiplicity and 2D techniques like HSQC and HMBC for mapping connectivity, a complete and verifiable assignment of every carbon atom is achievable. This rigorous approach is fundamental to ensuring the chemical integrity of compounds in research and development pipelines.

References

-

Guan, Y., Sowndarya, S. V. S., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11466–11476. [Link]

-

Kleinpeter, E., Brühl, I., & Thomas, St. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 753–759. [Link]

-

Kleinpeter, E., Brühl, I., & Thomas, St. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 753-759. [Link]

-

Contreras, R. H., & De Kowalewski, D. G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 471-480. [Link]

-

Wishart DS. (n.d.). CASPRE - 13C NMR Predictor. Metabolomics Innovation Centre (TMIC). [Link]

-

Li, Y., & Chen, X. (2014). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Experimental and Theoretical Artificial Intelligence, 26(1), 119-129. [Link]

-

Contreras, R. H., & De Kowalewski, D. G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 471-480. [Link]

-

Meiler, J., & Will, M. (2000). Fast determination of 13C NMR chemical shifts using artificial neural networks. Journal of Chemical Information and Computer Sciences, 40(5), 1169–1176. [Link]

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. [Link]

-

Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]

-

OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

-

Columbia University. (n.d.). DEPT | NMR Core Facility. [Link]

-

Krygowski, T. M., & Szatylowicz, H. (2007). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(9), 2129-2144. [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of chemical information and computer sciences. [Link]

-

Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. [Link]

-

Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

IntechOpen. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded... [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)-Pyridine Derivatives. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Unknown. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

Springer Nature Experiments. (n.d.). Practical Guidelines for 13C-Based NMR Metabolomics. [Link]

-

PubChem. (n.d.). 2-Aminopyridine. [Link]

-

Asian Journal of Chemistry. (2025). Cationic Iron Half-Sandwich Complexes of Aminopyridines: Synthesis and Characterisation. [Link]

-

Unknown. (n.d.). 13C-NMR. [Link]

-

SpectraBase. (n.d.). Pyridine. [Link]

-

Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 2. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. rsc.org [rsc.org]

- 7. books.rsc.org [books.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-N,N,4-trimethylpyridin-2-amine

This guide provides a comprehensive examination of the mass spectrometric analysis of 5-Bromo-N,N,4-trimethylpyridin-2-amine, tailored for researchers, scientists, and professionals in drug development. We will delve into the structural characteristics, predictable fragmentation behaviors, and detailed analytical protocols necessary for the unambiguous identification and characterization of this molecule.

Introduction: The Analytical Imperative

This compound is a substituted pyridine derivative. Molecules of this class are common scaffolds in medicinal chemistry and materials science. For any synthetic chemist or drug development professional, confirming the identity and purity of such a compound is a critical, non-negotiable step. Mass spectrometry (MS) stands as a primary tool for this purpose, offering exceptional sensitivity and structural information from minimal sample quantities.

This guide moves beyond a simple recitation of data, explaining the causal relationships behind instrumental choices and fragmentation pathways. The core principle is to establish a self-validating analytical system, where the predictable behavior of the molecule in the mass spectrometer serves as its own confirmation of identity.

Foundational Molecular Properties

A robust analysis begins with a clear understanding of the analyte's fundamental properties. These values are the bedrock upon which we build our interpretation of the mass spectrum.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BrN₂ | |

| Average Molecular Weight | 215.09 g/mol | |

| Monoisotopic Exact Mass | 214.01056 u |

The most crucial feature for the mass spectrometric analysis of this compound is the presence of a single bromine atom. Natural bromine is composed of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). This results in a highly characteristic isotopic signature in the mass spectrum. Any ion containing the bromine atom will appear as a pair of peaks (a doublet) separated by 2 mass-to-charge units (m/z), with nearly equal intensity (a 1:1 ratio). This "M/M+2" pattern is a definitive marker for the presence of bromine.

Ionization Strategy: The Rationale for Electrospray

The choice of ionization technique is dictated by the analyte's physicochemical properties. This compound possesses two basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic dimethylamino nitrogen. These sites are readily protonated.

Therefore, Electrospray Ionization (ESI) in positive ion mode is the method of choice. ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the molecule during ionization. This is ideal for preserving the intact molecule and observing the protonated molecular ion, [M+H]⁺, which is fundamental for molecular weight confirmation. The basic nitrogens provide a clear pathway to forming a stable, positively charged ion in the ESI plume.

The expected m/z values for the protonated molecular ion doublet will be:

-

[C₈H₁₁⁷⁹BrN₂ + H]⁺ = 215.0183 u

-

[C₈H₁₁⁸¹BrN₂ + H]⁺ = 217.0163 u

This isotopic doublet, centered around m/z 215 and 217 with equal intensity, will be the primary target for identification in a full scan mass spectrum.

Tandem Mass Spectrometry (MS/MS): Elucidating the Structure Through Fragmentation

Observing the correct molecular ion is necessary but not sufficient for unambiguous identification. Tandem mass spectrometry (MS/MS) provides the next layer of structural confirmation. In an MS/MS experiment, the [M+H]⁺ ions (both isotopes) are selectively isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions reveal the molecule's connectivity.

The fragmentation of this compound is predicted to follow logical pathways based on established principles of ion chemistry. The most likely fragmentation points are the weakest bonds and those that lead to the formation of stable neutral molecules or fragment ions.

Predicted Fragmentation Pathways:

-

Loss of a Methyl Radical (-•CH₃): Alpha-cleavage adjacent to the protonated dimethylamino group is a classic fragmentation pathway for amines. This results in the loss of a methyl radical (15 u) to form a stable resonance-stabilized ion at m/z 200/202 . This is often a highly favorable and abundant fragment.

-

Loss of Dimethylamine (-NH(CH₃)₂): Cleavage of the C-N bond connecting the dimethylamino group to the pyridine ring can lead to the loss of a neutral dimethylamine molecule (45 u). However, given the protonation site, loss of the neutral dimethylamino radical (44 u) is also plausible, resulting in a fragment ion at m/z 171/173 .

-

Loss of Hydrogen Bromide (-HBr): The elimination of a neutral molecule is a common fragmentation route. The loss of HBr (80/82 u) would result in a fragment ion at m/z 136 . This fragment would be a singlet in the mass spectrum, as the characteristic bromine isotope pattern would be lost with the neutral HBr molecule.

Table of Predicted Fragment Ions:

| Fragment Ion | Proposed Structure / Loss | Predicted m/z (Monoisotopic) | Isotopic Pattern |

| [M+H]⁺ | Protonated Parent Molecule | 215.0 / 217.0 | Doublet (1:1) |

| Fragment A | [M+H - •CH₃]⁺ | 200.0 / 202.0 | Doublet (1:1) |

| Fragment B | [M+H - N(CH₃)₂]⁺ | 171.0 / 173.0 | Doublet (1:1) |

| Fragment C | [M+H - HBr]⁺ | 136.1 | Singlet |

The presence of these specific fragments, particularly the bromine-containing doublets at the correct m/z values,

Introduction: The Strategic Importance of the Substituted Pyridine Scaffold

An In-Depth Technical Guide to the Biological Activity of 5-Bromo-N,N,4-trimethylpyridin-2-amine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged structure," a foundational scaffold present in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone for designing molecules with specific biological targets. Within this vast chemical space, This compound emerges as a particularly strategic building block for drug discovery.

This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanistic underpinnings of derivatives originating from this versatile starting material. The core structure of this compound offers a trifecta of chemical handles for molecular diversification:

-

A Reactive Bromine Atom: Positioned at the 5-carbon, this halogen is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the precise installation of a wide range of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of structure-activity relationships (SAR).[1][2][3][4]

-